molecular formula C12H14N2O2S B14931528 4(1H)-Quinazolinone, 2,3-dihydro-3-(4-hydroxybutyl)-2-thioxo- CAS No. 138892-94-1

4(1H)-Quinazolinone, 2,3-dihydro-3-(4-hydroxybutyl)-2-thioxo-

Cat. No.: B14931528
CAS No.: 138892-94-1
M. Wt: 250.32 g/mol
InChI Key: LEOZPQPJIGGPCL-UHFFFAOYSA-N
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Description

3-(4-Hydroxybutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxybutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with 4-hydroxybutyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxybutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl side chain can be oxidized to form a carboxylic acid derivative.

    Reduction: The thioxo group can be reduced to a thiol group under appropriate conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxybutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxybutyl side chain and thioxo group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxybutyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific combination of a hydroxybutyl side chain and a thioxo group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

138892-94-1

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(4-hydroxybutyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O2S/c15-8-4-3-7-14-11(16)9-5-1-2-6-10(9)13-12(14)17/h1-2,5-6,15H,3-4,7-8H2,(H,13,17)

InChI Key

LEOZPQPJIGGPCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCCO

Origin of Product

United States

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